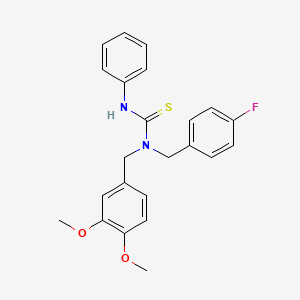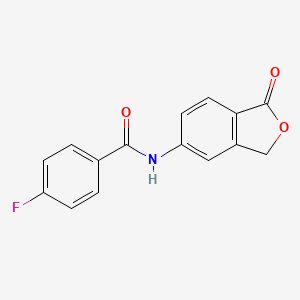![molecular formula C17H18ClF2N3O4 B11524988 1-(1-{4-[Chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B11524988.png)
1-(1-{4-[Chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a chlorodifluoromethoxy group, a dioxopyrrolidinyl group, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of a phenyl compound with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethoxy group.
Synthesis of the Dioxopyrrolidinyl Intermediate: The next step involves the formation of the dioxopyrrolidinyl group through a cyclization reaction.
Coupling with Piperidine Carboxamide: The final step involves coupling the chlorodifluoromethoxy phenyl intermediate with the dioxopyrrolidinyl intermediate and piperidine carboxamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorodifluoromethoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in drug discovery and development due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXAMIDE
- **1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H18ClF2N3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
1-[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClF2N3O4/c18-17(19,20)27-12-3-1-11(2-4-12)23-14(24)9-13(16(23)26)22-7-5-10(6-8-22)15(21)25/h1-4,10,13H,5-9H2,(H2,21,25) |
InChI Key |
ACQPXTLTXSMPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-Benzyl-2-{[4-(chlorodifluoromethoxy)phenyl]imino}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11524907.png)
![4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol](/img/structure/B11524913.png)
![1-benzyl-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2-(3-nitrophenyl)imidazolidin-4-one](/img/structure/B11524920.png)
![methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11524935.png)
![N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B11524942.png)
![10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11524946.png)

![13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B11524957.png)
![N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11524958.png)
![4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524960.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11524961.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B11524966.png)
![N-(4-chloro-2-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11524972.png)

